
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in 1-methyl-1H-pyrrol-2-yl . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely involve the linkage of the pyrrole and furan rings, similar to the structures found in related compounds .Chemical Reactions Analysis
Again, while specific reactions involving “N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide” are not available, related compounds have been involved in various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .Wissenschaftliche Forschungsanwendungen
Catalytic Conversion of Furans and Pyrroles
Research highlights the development of stereoselective cyclopropanations of furans and pyrroles as a facile entry into donor-acceptor substituted cyclopropanes. These building blocks have been applied for synthesizing various natural products and analogues, such as paraconic acids, sesquiterpene lactones, pyrrolidinones, and conformationally restricted β-amino acids, demonstrating the compound's significance in synthetic organic chemistry (Reiser, 2016).
Intramolecular Cyclisation of Functionalised Heteroaryllithiums
Another study focused on the smooth intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides, leading to novel indolizinone-based compounds. This process highlights the compound's utility in generating complex heterocyclic structures, essential in medicinal chemistry and drug design (Ruiz, Lete, & Sotomayor, 2006).
Transformations in Acidic Media
Research on acid-catalyzed transformations of specific carboxamides revealed the formation of new fused heterocyclic systems. This work underscores the chemical versatility of furan derivatives and their role in synthesizing novel heterocyclic compounds, which could have various pharmacological applications (Stroganova, Vasilin, & Krapivin, 2016).
Synthesis of Furan-Fused Heterocycles
A study reported the synthesis of a novel class of furan-fused heterocycles, highlighting the compound's role in creating new chemical entities. These synthesized compounds could serve as potential scaffolds for developing new drugs or materials with unique properties (Ergun et al., 2014).
PET Imaging of Microglia
The compound's application extends into biomedical imaging, where a specific derivative was identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This application illustrates the compound's potential in non-invasively imaging neuroinflammation and contributing to the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The presence of a pyrrole ring in its structure suggests potential interactions with biological macromolecules .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving pyrrole-containing compounds .
Pharmacokinetics
The compound’s molecular weight (as suggested by its formula: C9H12N2O
Result of Action
Some studies suggest potential activity against cancer cells , but these findings need further validation.
Action Environment
Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHDUADIGWDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)
![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)


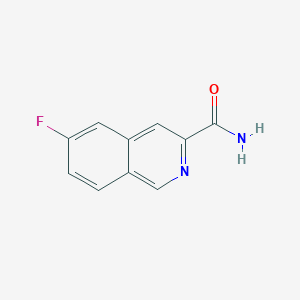
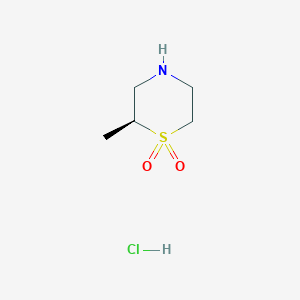
![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)
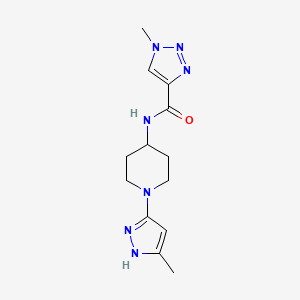
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)
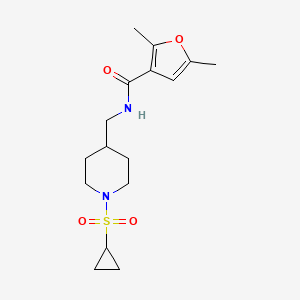
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)
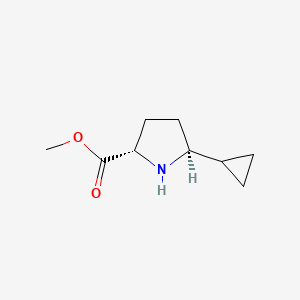
![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)